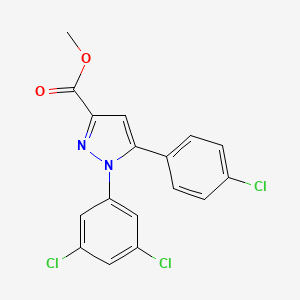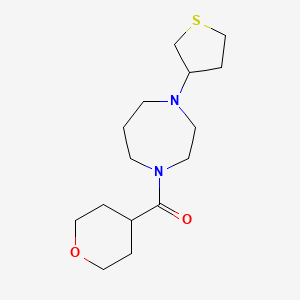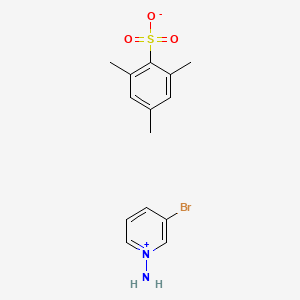
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound with the molecular formula C14H17BrN2O3S and a molecular weight of 373.27 g/mol . This compound is known for its unique structural properties, which include a pyridinium ion substituted with an amino group and a bromine atom, paired with a sulfonate anion derived from 2,4,6-trimethylbenzene. It is commonly used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1-amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the bromination of 3-aminopyridine to form 1-amino-3-bromopyridine. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonic acid under suitable conditions to yield the final product . The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinium ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate exerts its effects is primarily through its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The sulfonate group enhances the compound’s solubility and stability, making it more effective in biological systems.
Comparison with Similar Compounds
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate can be compared with other similar compounds such as:
1-Amino-3-chloropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-Amino-3-iodopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate: Contains an iodine atom, which can form stronger halogen bonds compared to bromine.
1-Amino-3-fluoropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate: The fluorine atom provides different electronic properties, affecting the compound’s reactivity and interactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
3-bromopyridin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C5H6BrN2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-5-2-1-3-8(7)4-5/h4-5H,1-3H3,(H,10,11,12);1-4H,7H2/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDGFAPRZQBXJY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC(=C[N+](=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55899-13-3 |
Source


|
| Record name | 1-amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
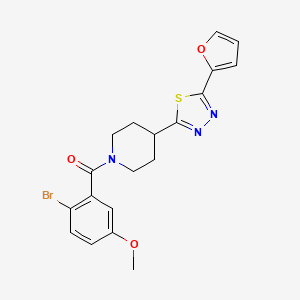
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE](/img/structure/B2610428.png)
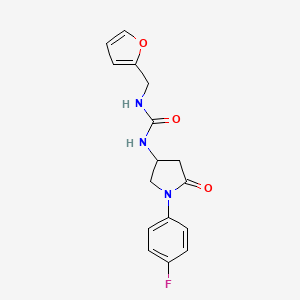


![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
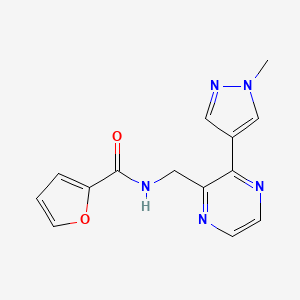
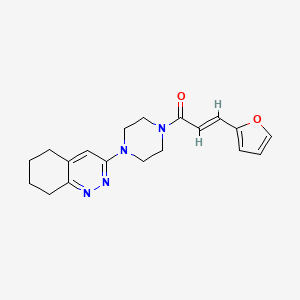
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)
